molecular formula C15H20FN3OS B2874471 5-(2-fluorophenoxymethyl)-4-hexyl-4H-1,2,4-triazole-3-thiol CAS No. 522624-45-9

5-(2-fluorophenoxymethyl)-4-hexyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2874471
CAS No.: 522624-45-9
M. Wt: 309.4
InChI Key: SRDLGBZUQKBYBB-UHFFFAOYSA-N
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Description

5-(2-Fluorophenoxymethyl)-4-hexyl-4H-1,2,4-triazole-3-thiol (CAS 522624-45-9) is a synthetic small molecule belonging to the 1,2,4-triazole-3-thiol chemical class. This scaffold is recognized in medicinal chemistry as a privileged structure due to its diverse biological activities and its capacity to interact with biological receptors through hydrogen bonding, contributing to improved pharmacological profiles . The molecular structure incorporates a fluorine atom, a modification often employed to enhance key drug-like properties such as metabolic stability, membrane permeability, and binding affinity . The specific substitution pattern with a 2-fluorophenoxymethyl group and a hexyl chain at the 4-position of the triazole ring is designed to optimize the compound's properties for research applications. Compounds featuring the 1,2,4-triazole-3-thiol core have demonstrated significant potential in anticancer research . These molecules are investigated as novel kinase inhibitors, which are enzymes critical to cellular functions like proliferation, differentiation, and migration, and are frequently deregulated in cancerous tissues . The incorporation of a fluorine atom into the triazole scaffold has been shown to produce compounds with enhanced biological activity compared to their non-fluorinated counterparts, making them promising candidates in drug discovery efforts . This product is listed with multiple suppliers, available in purities of 90% and 95%, and is offered in quantities ranging from 500mg to 10g for research purposes . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-[(2-fluorophenoxy)methyl]-4-hexyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3OS/c1-2-3-4-7-10-19-14(17-18-15(19)21)11-20-13-9-6-5-8-12(13)16/h5-6,8-9H,2-4,7,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDLGBZUQKBYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=NNC1=S)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenoxymethyl)-4-hexyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the reaction of 2-fluorophenol with an appropriate alkylating agent to form 2-fluorophenoxyalkane. This intermediate is then reacted with a triazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as potassium carbonate, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-fluorophenoxymethyl)-4-hexyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in pharmaceuticals, particularly as antifungal or anticancer agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenoxymethyl)-4-hexyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Substituent Effects at the 4-Position

  • 4-Hexyl vs. 4-(1-Methoxypropan-2-yl): The compound 5-[(2-fluorophenoxy)methyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol () replaces the hexyl group with a branched methoxy-containing substituent.
  • 4-Hexyl vs. 4-Phenyl: 5-(4-tert-butyl-phenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol () features a phenyl group at the 4-position. The aromatic ring introduces π-π stacking capabilities, which may enhance binding to biological targets or metal surfaces in corrosion inhibition. However, the hexyl group in the target compound likely improves flexibility and hydrophobic interactions .

Substituent Effects at the 5-Position

  • 2-Fluorophenoxymethyl vs. Schiff Base Derivatives: The Schiff base derivative 5-(3-chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylene]amino}-4H-1,2,4-triazole-3-thiol () replaces the phenoxymethyl group with an imine linkage. Schiff bases are known for metal coordination and antimicrobial activity, but the phenoxymethyl group in the target compound may offer superior hydrolytic stability and electron-withdrawing effects due to fluorine .
  • 2-Fluorophenoxymethyl vs. Furan-Based Substituents: 5-(2-fluorophenyl)-4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol () incorporates a furan ring. However, the fluorophenoxymethyl group in the target compound may provide stronger adsorption on metal surfaces in corrosion applications .

Corrosion Inhibition

Triazole-thiol derivatives like 5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol () exhibit corrosion inhibition for aluminum alloys in acidic environments. The target compound’s fluorine atom could enhance electron-withdrawing effects, improving adsorption efficiency on metal surfaces. Quantum chemical studies (e.g., DFT) in suggest that electron-rich substituents optimize inhibition performance .

Melting Points and Solubility

  • The pyridyl-substituted 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol () has a high melting point (308–313°C), attributed to hydrogen bonding and crystallinity. The hexyl chain in the target compound may lower the melting point, enhancing solubility in organic solvents .
  • 5-(2-Furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol () is soluble in pyridine, suggesting polar aprotic solvents are suitable for triazole-thiol derivatives. The hexyl group likely improves solubility in nonpolar media .

Biological Activity

5-(2-Fluorophenoxymethyl)-4-hexyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazoles have gained significant attention in medicinal chemistry due to their broad range of pharmacological activities. These compounds exhibit properties such as antifungal, antibacterial, anticancer, anti-inflammatory, and antioxidant activities. The incorporation of various substituents on the triazole ring can enhance these activities and modify their pharmacokinetic profiles.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The structure-activity relationship (SAR) studies indicate that the presence of the fluorophenyl group significantly influences the biological activity of the compound. Variations in substituents can lead to different levels of potency against various biological targets.

Antimicrobial Activity

Various studies have demonstrated the antimicrobial efficacy of 1,2,4-triazole derivatives. For instance:

  • Minimum Inhibitory Concentration (MIC) : At a concentration of 125 µg/mL, compounds in this class exhibited activity against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans with MIC values ranging from 31.25 to 62.5 µg/mL .

Antioxidant Activity

The antioxidant potential of triazole derivatives has been assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl). Compounds similar to this compound have shown significant free radical scavenging activity. The IC50 values obtained from these assays provide insight into their effectiveness as antioxidants .

Anticancer Activity

Studies involving cell lines such as HepG2 (liver cancer) have shown that certain triazole derivatives can inhibit cell proliferation effectively. The MTT assay results indicate that compounds with specific structural features exhibit higher cytotoxicity against cancer cells . For example:

CompoundConcentration (µg/mL)% Cell Viability
5-(2-fluorophenoxymethyl)-4-hexyl-4H-triazole12.5Significant inhibition
Other derivativesVariesVaries

The mechanisms underlying the biological activities of triazole derivatives often involve interactions with specific enzymes or receptors:

  • Antifungal Mechanism : Triazoles inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to increased membrane permeability and cell death.
  • Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through various pathways including oxidative stress and modulation of signaling pathways.

Case Studies

Recent research highlights the potential therapeutic applications of this compound:

  • Antifungal Efficacy : In vitro studies have shown that this compound exhibits potent antifungal activity against clinical isolates resistant to conventional treatments.
  • Anticancer Potential : Experimental models demonstrate that it can significantly reduce tumor growth in xenograft models when administered at therapeutic doses.

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